Cas no 2171580-62-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid)

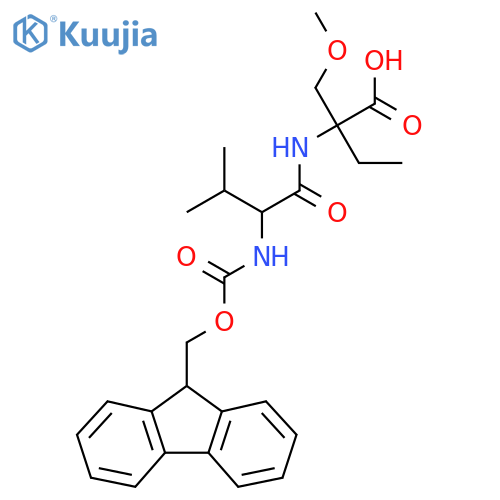

2171580-62-2 structure

商品名:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid

- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid

- 2171580-62-2

- EN300-1501301

-

- インチ: 1S/C26H32N2O6/c1-5-26(15-33-4,24(30)31)28-23(29)22(16(2)3)27-25(32)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,5,14-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: PACXZDYCXKKTBC-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NC(C(=O)O)(COC)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 468.22603674g/mol

- どういたいしつりょう: 468.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 11

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 4

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1501301-100mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 100mg |

$804.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-2500mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 2500mg |

$1791.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-250mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 250mg |

$840.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-50mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 50mg |

$768.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-10000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 10000mg |

$3929.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-1000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 1000mg |

$914.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-1.0g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1501301-500mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 500mg |

$877.0 | 2023-09-27 | ||

| Enamine | EN300-1501301-5000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid |

2171580-62-2 | 5000mg |

$2650.0 | 2023-09-27 |

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2171580-62-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量